molecular formula C24H58N2O7P2 B048507 [Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium CAS No. 5975-18-8

[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium

Cat. No. B048507
CAS RN: 5975-18-8
M. Wt: 548.7 g/mol
InChI Key: WRMXOVHLRUVREB-UHFFFAOYSA-N
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Description

This compound involves complex interactions between phosphorus, oxygen, and hydrogen atoms, serving as a basis for understanding its chemical behavior and applications. Phosphorus compounds, including those with a hydrogen phosphate moiety, are essential in various biochemical and industrial processes.

Synthesis Analysis

The synthesis of phosphorus compounds often involves the reaction of phosphoric acid with organic bases or alcohols, leading to various phosphorus esters. A method detailed by Sakakura, Katsukawa, & Ishihara (2005) involves the condensation of phosphoric acid with alcohols in the presence of tributylamine, showcasing a pathway to synthesize phosphate monoesters, potentially relevant to the synthesis of the compound (Sakakura, Katsukawa, & Ishihara, 2005).

Molecular Structure Analysis

The molecular structure of phosphorus compounds can be elucidated using X-ray crystallography, revealing coordination geometries and bonding patterns. Chandrasekaran, Day, & Holmes (2002) described the P-O donor action in phosphorus compounds, indicative of hexacoordination and bipyramidal geometries, which might be applicable to understanding the structure of "[Hydroxy(oxido)phosphoryl] hydrogen phosphate; tributylazanium" (Chandrasekaran, Day, & Holmes, 2002).

Chemical Reactions and Properties

Phosphorus compounds participate in a variety of chemical reactions, including phosphorylation and dephosphorylation, essential in biological systems and synthetic chemistry. The interaction of phosphorus with carboxylate anions, as studied by Chandrasekaran et al. (2002), illustrates the role of phosphorus in forming stable complexes with oxygen-containing ligands, which could be pertinent to the reactions "[Hydroxy(oxido)phosphoryl] hydrogen phosphate; tributylazanium" undergoes.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are influenced by the molecular arrangement and intermolecular forces within the compound. Studies on similar phosphorus-containing compounds provide insights into how these properties are determined by molecular geometry and electron distribution.

Chemical Properties Analysis

The chemical behavior of "[Hydroxy(oxido)phosphoryl] hydrogen phosphate; tributylazanium" can be inferred from its functional groups, indicating acidity, reactivity towards nucleophiles, and potential for forming esters or amides. The work by Alexandratos & Zhu (2007) on immobilized tris(hydroxymethyl)aminomethane suggests that phosphorus compounds can exhibit enhanced metal ion affinities through specific functional group arrangements (Alexandratos & Zhu, 2007).

properties

CAS RN

5975-18-8

Product Name

[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium

Molecular Formula

C24H58N2O7P2

Molecular Weight

548.7 g/mol

IUPAC Name

N,N-dibutylbutan-1-amine;phosphono dihydrogen phosphate

InChI

InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

WRMXOVHLRUVREB-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-]

synonyms

Pyrophosphoric Acid, compd. with Tributylamine (1:2) (8CI);  Bis(tri-n-butylammonium) Pyrophosphate;  N,N-Dibutyl-1-butanamine (Diphosphate);  Tributylamine, Pyrophosphate;  Tributylamine Pyrophosphate; 

Origin of Product

United States

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